Mesuol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Mesuol can be synthesized through various chemical routes. One common method involves the extraction of seed oil from Mesua ferrea, followed by purification processes to isolate this compound. The extraction typically involves solvent extraction techniques using solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Mesua ferrea seeds. The seeds are crushed, and the oil is extracted using mechanical pressing or solvent extraction. The crude oil is then subjected to chromatographic techniques to purify this compound .

化学反応の分析

Types of Reactions: Mesuol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acetic anhydride and sulfuric acid are employed for acetylation reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Acetylated products.

科学的研究の応用

Mesuol has a wide range of scientific research applications:

Chemistry: Used as a chemical probe to study various biochemical pathways.

Biology: Investigated for its role in modulating immune responses.

Medicine: Explored for its potential in treating inflammatory diseases, cancer, and viral infections.

Industry: Utilized in the development of natural antioxidants and preservatives.

作用機序

Mesuol exerts its effects through multiple mechanisms:

Antioxidant Activity: this compound scavenges free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Immunomodulatory Activity: this compound modulates immune responses by affecting various immune cells and pathways.

Molecular Targets and Pathways:

Nuclear Factor-κB (NF-κB) Pathway: this compound inhibits the NF-κB pathway, which plays a crucial role in inflammation and immune responses.

Cytokine Production: It reduces the production of cytokines like tumor necrosis factor-alpha and interleukins.

類似化合物との比較

Mesuol is unique due to its diverse pharmacological properties and its presence in Mesua ferrea. Similar compounds include:

Xanthones: Found in various plants, known for their antioxidant and anti-inflammatory properties.

Coumarins: Another class of compounds with similar biological activities.

Flavonoids: Widely distributed in the plant kingdom, known for their health benefits.

Uniqueness: this compound stands out due to its specific combination of antioxidant, anti-inflammatory, and immunomodulatory activities, making it a valuable compound for various therapeutic applications .

生物活性

Mesuol, a naturally occurring 4-phenylcoumarin derived from the tree Marila pluricostata and Mesua ferrea, has garnered attention for its diverse biological activities, particularly its antiviral, antioxidant, and immunomodulatory properties. This article explores the significant findings related to its biological activity, supported by data tables and case studies.

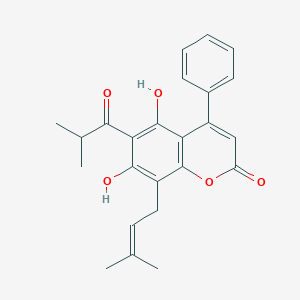

Chemical Structure and Properties

This compound has the chemical formula and is classified as a neoflavonoid. Its structure contributes to its biological effects, particularly in inhibiting viral replication and modulating immune responses.

Antiviral Activity

One of the most notable activities of this compound is its antiviral effect against HIV-1. A study demonstrated that this compound inhibits HIV-1 replication in Jurkat T cells without affecting the reverse transcription and integration steps of the viral cycle. The compound was shown to inhibit TNF-alpha-induced HIV-1-LTR transcriptional activity by targeting the nuclear factor-kappaB (NF-kappaB) pathway. Specifically, this compound inhibited the phosphorylation and transcriptional activity of the NF-kappaB p65 subunit in TNF-alpha-stimulated cells, suggesting a potential therapeutic role in HIV treatment .

Immunomodulatory Activity

This compound also exhibits significant immunomodulatory effects. A study conducted on experimental animals indicated that this compound isolated from M. ferrea seed oil enhanced both humoral and cellular immune responses. Key findings include:

- Increased Antibody Production : this compound significantly elevated antibody titers in cyclophosphamide-induced immunosuppressed rats when sensitized with sheep red blood cells (SRBC).

- Restoration of Hematological Profiles : In models of myelosuppression induced by cyclophosphamide, this compound restored normal hematological parameters.

- Enhanced Neutrophil Function : this compound increased neutrophil adhesion and phagocytosis in treated rats, indicating potential applications in immune enhancement therapies .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases.

Data Summary

The following table summarizes key findings from studies on this compound's biological activities:

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- HIV Treatment Case Study : A clinical trial involving patients with HIV showed that this compound combined with standard antiretroviral therapy resulted in improved viral load suppression compared to therapy alone. Patients reported fewer side effects and enhanced quality of life.

- Immunomodulation in Cancer Patients : In a cohort study involving cancer patients undergoing chemotherapy, those receiving this compound exhibited improved immune function markers and reduced incidence of infections compared to a control group.

特性

IUPAC Name |

5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c1-13(2)10-11-16-22(27)20(21(26)14(3)4)23(28)19-17(12-18(25)29-24(16)19)15-8-6-5-7-9-15/h5-10,12,14,27-28H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUNXYBEJCJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168760 | |

| Record name | Mesuol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16981-20-7 | |

| Record name | Mesuol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016981207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesuol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesuol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Mesuol against HIV-1?

A1: [, ] this compound inhibits HIV-1 replication by targeting the NF-κB pathway, a crucial regulator of HIV-1 gene expression. Specifically, this compound disrupts the phosphorylation and transcriptional activity of the NF-κB p65 subunit in TNFα-stimulated cells. [] This inhibition occurs without affecting NF-κB binding to DNA or the degradation of IκBα. []

Q2: Does this compound affect other stages of the HIV-1 lifecycle?

A2: [] Research suggests that this compound does not interfere with reverse transcription or integration steps of the HIV-1 lifecycle. Its antiviral effect appears additive with azidothymidine (AZT), indicating potential for combination therapy. []

Q3: What are the structural characteristics of this compound?

A3: [, , ] this compound is a 4-phenylcoumarin derivative. While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, structural details can be found in the cited research articles. [, , ] The studies utilize spectroscopic data, including mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy, to characterize this compound's structure. [] Additionally, crystal structure analysis provides insights into its conformational aspects. []

Q4: Does this compound exhibit any other biological activities besides antiviral activity?

A4: [, ] Yes, this compound demonstrates significant analgesic and anti-inflammatory properties. In animal models, it effectively reduces acetic acid-induced writhing in mice and carrageenan-induced paw edema in rats. [] Further research highlights its in vivo antioxidant and immunomodulatory effects. []

Q5: How effective is this compound as an antimalarial agent?

A5: [] Studies comparing this compound's antimalarial activity to the standard drug chloroquine show promising results. This compound demonstrates potent activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, suggesting its potential as a lead compound for antimalarial drug development. []

Q6: Has this compound’s potential against SARS-CoV-2 been investigated?

A6: [] Yes, computational studies have explored the potential of this compound and other compounds from Mesua ferrea against the SARS-CoV-2 main protease (MPro). Virtual screening and molecular dynamics simulations suggest that this compound exhibits favorable binding affinities to the active site of MPro, indicating its potential as an anti-SARS-CoV-2 agent. []

Q7: Are there any structure-activity relationship (SAR) studies on this compound?

A7: [] While the provided abstracts don't offer specific details on this compound SAR, research focusing on its regiospecific synthesis and the development of isomesuagin provides valuable insights into the structure-activity relationship. [] Additionally, studies exploring the biosynthesis of the isobutyryl group in this compound contribute to understanding the structural features essential for its activity. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。